molecular formula C16H23BrN2O4 B13338350 Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate

Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate

Cat. No.: B13338350
M. Wt: 387.27 g/mol
InChI Key: NFJAHCGFDQWTMZ-UHFFFAOYSA-N
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Description

Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate is an organic compound that features a pyridine ring substituted with a bromine atom and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate typically involves the reaction of 4-bromopyridine with di-tert-butyl dicarbonate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the pyridine ring or the tert-butyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the pyridine ring.

    Oxidation Reactions: Products include oxidized derivatives with additional functional groups.

    Reduction Reactions: Products include reduced forms of the original compound with modified functional groups.

Scientific Research Applications

Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate involves its interaction with specific molecular targets. The bromine atom and the tert-butyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Di-tert-butyl-2,2’-bipyridine
  • 2,6-Di-tert-butyl-4-methylpyridine

Uniqueness

Di-tert-butyl ((4-bromopyridin-2-yl)methyl)iminodicarbonate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C16H23BrN2O4

Molecular Weight

387.27 g/mol

IUPAC Name

tert-butyl N-[(4-bromopyridin-2-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C16H23BrN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)10-12-9-11(17)7-8-18-12/h7-9H,10H2,1-6H3

InChI Key

NFJAHCGFDQWTMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=NC=CC(=C1)Br)C(=O)OC(C)(C)C

Origin of Product

United States

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